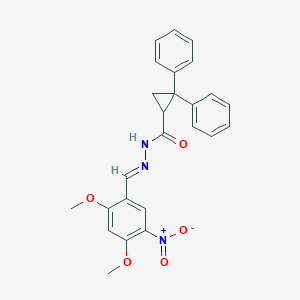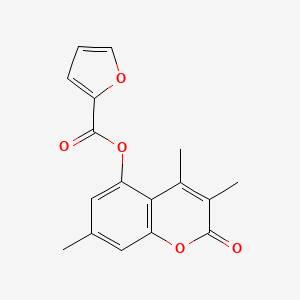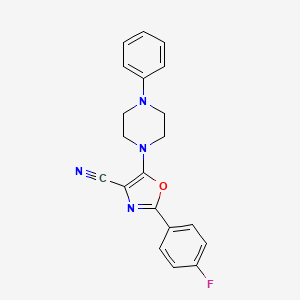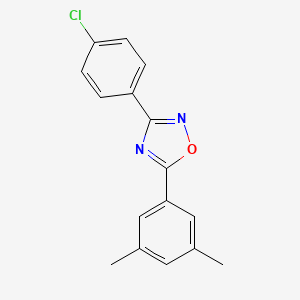![molecular formula C13H15ClN2O4S B5708546 4-{3-[(2-chloro-6-nitrophenyl)thio]propanoyl}morpholine](/img/structure/B5708546.png)
4-{3-[(2-chloro-6-nitrophenyl)thio]propanoyl}morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{3-[(2-chloro-6-nitrophenyl)thio]propanoyl}morpholine, commonly known as CNP-morpholine, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in drug discovery and development.
Scientific Research Applications
CNP-morpholine has been extensively studied for its potential applications in drug discovery and development. It has been found to exhibit potent inhibitory activity against a range of enzymes, including acetylcholinesterase, butyrylcholinesterase, and carbonic anhydrase. This makes it a promising candidate for the development of drugs for the treatment of Alzheimer's disease, glaucoma, and other neurological disorders.
Mechanism of Action
The mechanism of action of CNP-morpholine involves the inhibition of target enzymes by binding to their active sites. This leads to the disruption of normal enzyme function, resulting in the inhibition of key physiological processes. The exact mechanism of action may vary depending on the specific enzyme being targeted.
Biochemical and Physiological Effects
CNP-morpholine has been shown to exhibit a range of biochemical and physiological effects. It has been found to exhibit potent antioxidant activity, which may help to protect against oxidative stress and prevent cellular damage. It has also been found to exhibit anti-inflammatory activity, which may help to reduce inflammation and prevent the development of chronic diseases.
Advantages and Limitations for Laboratory Experiments
CNP-morpholine has several advantages for laboratory experiments. It is relatively easy to synthesize and purify, making it readily available for use in research. It also exhibits potent inhibitory activity against a range of enzymes, making it a valuable tool for studying enzyme function and inhibition.
However, CNP-morpholine also has some limitations for laboratory experiments. It may exhibit off-target effects, which can complicate data interpretation. It may also be toxic at high concentrations, which can limit its use in certain experiments.
Future Directions
There are several potential future directions for research on CNP-morpholine. One area of interest is the development of CNP-morpholine-based drugs for the treatment of Alzheimer's disease and other neurological disorders. Another area of interest is the study of the structure-activity relationship of CNP-morpholine and related compounds, which may help to identify new targets for drug development. Additionally, further research is needed to fully understand the biochemical and physiological effects of CNP-morpholine, as well as its potential applications in other areas of medicine and biology.
Conclusion
In conclusion, CNP-morpholine is a promising compound with significant potential for use in drug discovery and development. Its potent inhibitory activity against a range of enzymes, as well as its antioxidant and anti-inflammatory properties, make it a valuable tool for studying enzyme function and inhibition. Further research is needed to fully understand the potential applications of CNP-morpholine and related compounds, as well as their limitations for laboratory experiments.
Synthesis Methods
CNP-morpholine can be synthesized through a multi-step process that involves the reaction of 2-chloro-6-nitrophenol with thioacetic acid, followed by the reaction of the resulting compound with 4-morpholinepropanoic acid. The final product is obtained through purification and isolation processes.
properties
IUPAC Name |
3-(2-chloro-6-nitrophenyl)sulfanyl-1-morpholin-4-ylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2O4S/c14-10-2-1-3-11(16(18)19)13(10)21-9-4-12(17)15-5-7-20-8-6-15/h1-3H,4-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIGBQXQFXKKZMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CCSC2=C(C=CC=C2Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(2-Chloro-6-nitrophenyl)sulfanyl]-1-morpholino-1-propanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-(aminocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-N'-[2-(dimethylamino)ethyl]ethanediamide](/img/structure/B5708471.png)



![2,3-dimethoxy-N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5708491.png)

![N'-{[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methylene}-1H-indole-7-carbohydrazide](/img/structure/B5708521.png)

![3-(difluoromethyl)-N-[4-methoxy-3-(phenoxymethyl)benzylidene]-5-(methylthio)-4H-1,2,4-triazol-4-amine](/img/structure/B5708538.png)
![N-{[(3-chloro-4-fluorophenyl)amino]carbonothioyl}-4-methylbenzamide](/img/structure/B5708549.png)



![2-[(4-ethylphenoxy)acetyl]-N-methylhydrazinecarbothioamide](/img/structure/B5708567.png)